7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

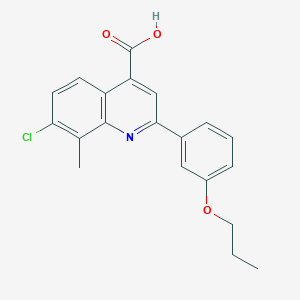

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group at position 7, a methyl group at position 8, a propoxyphenyl group at position 2, and a carboxylic acid group at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide in the presence of a base.

Introduction of the Propoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the quinoline core reacts with 3-propoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has been studied for its potential therapeutic effects in various diseases:

-

Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. A study indicated that it can enhance the efficacy of existing antibiotics when used in combination therapies.

Compound MIC (µg/mL) Target Organism 1 3.13 SA-1199B (NorA+) 2 1.56 SA-1199B (NorA+) - Anti-inflammatory Properties : Research suggests that this compound may inhibit specific enzymes involved in inflammatory processes, potentially modulating signaling pathways related to inflammation.

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to interact with various molecular targets makes it a valuable tool for understanding complex biological systems.

Synthesis of Complex Organic Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline core can significantly affect their antimicrobial and anti-inflammatory properties.

Key Findings from SAR Studies

- C-2 Position Modifications : The introduction of different aryl groups at this position has been shown to enhance NorA efflux pump inhibition in S. aureus.

- C-4 Carboxylic Group : Essential for maintaining the compound's activity against bacterial strains.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Inhibition of NorA Efflux Pump : A study demonstrated that derivatives effectively reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus by four-fold when used in combination therapies.

- Cell Toxicity Assessments : Evaluations on human cell lines indicated that certain derivatives exhibited low toxicity while maintaining high antimicrobial efficacy, making them promising candidates for further development.

- In Vivo Studies : Preliminary animal model studies suggested potential therapeutic benefits in reducing inflammation and bacterial load, although further research is needed to confirm these findings.

Mecanismo De Acción

The mechanism of action of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. For instance, they may intercalate into DNA, inhibiting replication and transcription, or they may inhibit enzymes like topoisomerases or kinases, disrupting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline core.

Quinoline-4-carboxylic acid: A simpler derivative with a carboxylic acid group.

8-Methylquinoline: A derivative with a methyl group at position 8.

Uniqueness

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the propoxyphenyl group, in particular, could enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly as an efflux pump inhibitor (EPI) against antibiotic-resistant bacteria. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a chloro group at position 7, a methyl group at position 8, and a propoxyphenyl moiety at position 2 of the quinoline ring.

Biological Activity Overview

Research has indicated that quinoline derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : The compound has shown promise as an EPI, particularly against Staphylococcus aureus. It enhances the efficacy of fluoroquinolones by inhibiting the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .

- Anti-inflammatory Properties : Quinoline derivatives have been evaluated for their anti-inflammatory effects. Some studies suggest that modifications on the quinoline scaffold can lead to enhanced inhibition of nitric oxide production in inflammatory models .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

- Substituent Effects : The introduction of different aryl moieties at the C-2 position significantly affects EPI activity. For example, replacing the propoxy group with other substituents can enhance or diminish activity against NorA .

- Position-Specific Modifications : Modifications at positions C-4 and C-6 have been shown to influence both selectivity and potency. For instance, an alkylamino chain at C-4 is necessary for retaining EPI activity .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

Study 1: Efficacy Against Resistant Strains

In a comparative study, derivatives were tested against various S. aureus strains. The compound exhibited a significant increase in antibacterial effectiveness when combined with ciprofloxacin, demonstrating a synergistic effect that restored antibiotic sensitivity in resistant strains .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related quinoline compounds. The derivatives were assessed for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, with results indicating substantial inhibition comparable to established anti-inflammatory agents .

Propiedades

IUPAC Name |

7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZRARBCBDEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171853 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863185-11-9 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.